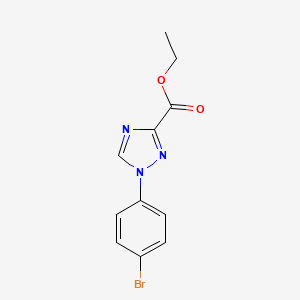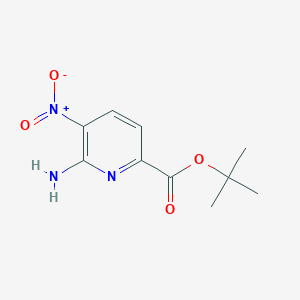![molecular formula C19H21N5 B2733812 2-Ethyl-3-methyl-1-(piperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 294651-63-1](/img/structure/B2733812.png)
2-Ethyl-3-methyl-1-(piperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-3-methyl-1-(piperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic compound that belongs to the class of pyrido[1,2-a]benzimidazoles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-methyl-1-(piperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves a multi-step process. One common method includes the nucleophilic substitution reaction of a pyrido[1,2-a]benzimidazole derivative with piperazine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require heating to reflux temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
化学反応の分析
Types of Reactions
2-Ethyl-3-methyl-1-(piperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
科学的研究の応用
2-Ethyl-3-methyl-1-(piperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Biological Studies: The compound is used in studies related to its interaction with various biological targets, including enzymes and receptors.
Pharmaceutical Development: It serves as a lead compound in the development of new therapeutic agents for various diseases.
作用機序
The mechanism of action of 2-Ethyl-3-methyl-1-(piperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition of cell proliferation, making it a potential anticancer agent . The exact pathways and molecular targets involved are subjects of ongoing research .
類似化合物との比較
Similar Compounds
2-Methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one: This compound shares a similar structure and is also studied for its antiproliferative activity.
Indole Derivatives: Compounds containing the indole nucleus exhibit similar biological activities and are used in medicinal chemistry.
Uniqueness
2-Ethyl-3-methyl-1-(piperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific structural features, which confer distinct biological activities. Its combination of a pyrido[1,2-a]benzimidazole core with a piperazine moiety makes it a versatile compound for various applications in medicinal chemistry .
特性
IUPAC Name |
2-ethyl-3-methyl-1-piperazin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5/c1-3-14-13(2)15(12-20)18-22-16-6-4-5-7-17(16)24(18)19(14)23-10-8-21-9-11-23/h4-7,21H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFAWMRAGVSOYNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCNCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1-cyanocyclopentyl)-2-{3-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2733730.png)

![3-(2-chlorophenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2733733.png)
![1-[1-Phenyl-2-(trimethylsilyl)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B2733734.png)
![[3-(Propan-2-yloxy)propyl]urea](/img/structure/B2733735.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2733737.png)
![N-{[4-(4-methyl-1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]methyl}prop-2-enamide](/img/structure/B2733739.png)
![5-methyl-N-(5-(3-(phenylsulfonyl)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide](/img/structure/B2733740.png)


![3-allyl-3a-methyltetrahydrothieno[3,4-d]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B2733746.png)
![2-({2-[2-(butylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methoxypropyl)butanamide](/img/structure/B2733749.png)
![5-(1-Chloroethyl)benzo[d]thiazole](/img/structure/B2733751.png)
